Bis(2-butoxyethyl) isodecyl phosphite is an organophosphorus compound with the molecular formula C22H47O5P and a molecular weight of approximately 422.6 g/mol. It is primarily utilized as an antioxidant and stabilizer in various industrial applications, particularly in the stabilization of polymers. This compound plays a crucial role in preventing oxidative degradation, thereby enhancing the durability and lifespan of materials used in manufacturing processes.
This compound is classified under organophosphorus compounds, which are characterized by the presence of phosphorus atoms bonded to organic groups. The Chemical Abstracts Service Registry Number for bis(2-butoxyethyl) isodecyl phosphite is 93843-25-5. It is commonly sourced from chemical suppliers specializing in industrial chemicals and additives.
The synthesis of bis(2-butoxyethyl) isodecyl phosphite typically involves a multi-step process:
The molecular structure of bis(2-butoxyethyl) isodecyl phosphite features a phosphorus atom bonded to two butoxyethyl groups and one isodecyl group. The structural representation can be summarized as follows:
CCCCOCCOP(OCCCCCCCC(C)C)OCCOCCCC
Bis(2-butoxyethyl) isodecyl phosphite can undergo various chemical reactions, including:
The specific conditions (temperature, solvent, concentration) for these reactions are critical for achieving desired products. For instance, oxidation reactions are typically performed at elevated temperatures to enhance reaction rates.
Bis(2-butoxyethyl) isodecyl phosphite acts as an antioxidant through its ability to decompose harmful hydroperoxides, which are by-products of oxidation processes. This decomposition prevents oxidative damage to polymers and other materials.
The mechanism involves the interaction of bis(2-butoxyethyl) isodecyl phosphite with hydroperoxides, resulting in the breakdown into less harmful substances, thus stabilizing the material against oxidative degradation.
CAS No.: 27542-17-2
CAS No.: 1232-43-5
CAS No.:
CAS No.: